

biological activity comparison of indanone derivatives 9a-9q

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Compound Focus: 5-Fluoro-1-indanone

CAS No.: 700-84-5

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Anti-Proliferative Activity of Indanone Derivatives 9a-9q

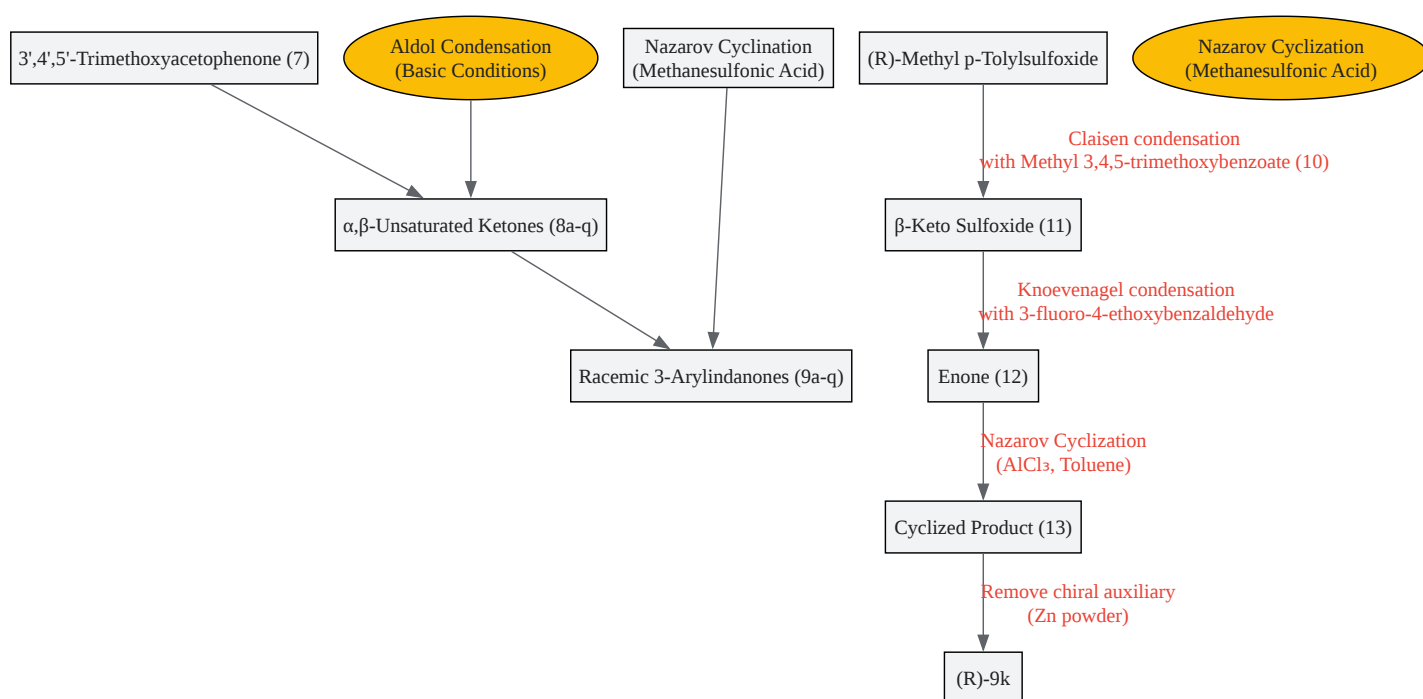
The following table lists the **in vitro anti-proliferative activities (IC₅₀ in μM)** of compounds 9a-9q against three human cancer cell lines, as reported in the 2023 study. The data is ordered by their potency against the HCT 116 colorectal cancer cell line [1].

Compound	R1	R2	R3	HeLa (IC ₅₀ μM)	A2780 (IC ₅₀ μM)	HCT 116 (IC ₅₀ μM)
9b	H	OMe	F	0.60 \pm 0.09	0.70 \pm 0.07	0.25 \pm 0.04
9c	H	OMe	Cl	2.13 \pm 0.11	2.52 \pm 0.16	0.31 \pm 0.03
9a	H	OMe	H	0.43 \pm 0.06	0.69 \pm 0.07	1.88 \pm 0.06
9f	H	OMe	NO ₂	2.22 \pm 0.12	2.73 \pm 0.09	1.94 \pm 0.08
9d	H	OMe	Br	3.52 \pm 0.34	4.87 \pm 0.58	0.80 \pm 0.11
9e	H	OMe	I	7.22 \pm 0.75	7.58 \pm 0.59	8.50 \pm 0.43

Reference Controls: The positive controls used in this study were **Colchicine** (IC₅₀: 0.03 \pm 0.01 μM on HCT 116) and **5-Fluorouracil (5-FU)** (IC₅₀: 9.53 \pm 0.21 μM on HCT 116) [1].

Synthesis and Experimental Methodology

To help you interpret the data and structure-activity relationships, here is the synthetic pathway and key experimental details.



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Diagram: Synthetic Pathways for Indanone Derivatives 9a-q and (R)-9k

Key Experimental Protocols [1]:

- **Chemistry:**
 - **Synthesis of Racemic 9a-q:** Compounds were synthesized in two steps. First, an **aldol condensation** between 3',4',5'-trimethoxyacetophenone (7) and various aryl aldehydes under basic conditions yielded α,β -unsaturated ketones (8a - q). This was followed by a **Nazarov cyclization** using methanesulfonic acid to give the final racemic 3-arylindanones (9a - q).
 - **Asymmetric Synthesis of (R)-9k:** An enantioselective synthesis was achieved using (R)-methyl p-tolylsulfoxide as a chiral auxiliary, involving a Claisen condensation, Knoevenagel condensation, Nazarov cyclization, and final removal of the auxiliary with zinc powder.
- **Biological Evaluation:**
 - **Anti-proliferative Assay:** The cytotoxicity of the compounds against cancer cell lines (HeLa, A2780, HCT 116) was evaluated using the **CCK-8 assay**.
 - **Tubulin Polymerization Assay:** The inhibition of tubulin polymerization was measured in vitro, with colchicine as a reference.
 - **EBI Competition Assay:** This experiment was conducted to confirm that the compounds bind to the colchicine site on tubulin.

Key Findings and Structure-Activity Relationships (SAR)

The data reveals several important trends that can guide further design:

- **Potency and Selectivity:** Several compounds, particularly **9b** and **9c**, showed superior potency against the **HCT 116 colorectal cancer cell line** compared to the first-line therapy 5-FU [1].
- **Effect of R3 Substituent:** On the 3-aryl ring (R3), small electron-withdrawing groups like **fluoro (9b)** and **chloro (9c)** were associated with high potency against HCT 116 cells. Larger substituents (Br, I) or strong electron-withdrawing groups (NO₂) led to a decrease in activity [1].
- **The Lead Candidate (R) -9k:** The study identified **(R)-9k** (the enantiopure form of 9k) as the most promising candidate. It demonstrated [1]:
 - Dominant anti-proliferative activity (14-38 times more potent than 5-FU).
 - Higher selectivity for cancer cells over normal cells compared to 5-FU and colchicine.
 - Negligible cardiotoxicity in hERG assessments.
 - Effective inhibition of tubulin polymerization by binding to the colchicine site.

Conclusion

In summary, the indanone derivatives **9a-9q**, particularly the lead compound **(R)-9k**, represent a promising new class of tubulin polymerization inhibitors with potent and selective activity against colorectal cancer cells [1].

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References

1. Discovery of novel tubulin CBSI (R)-9k from the indanone ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [biological activity comparison of indanone derivatives 9a-9q].

Smolecule, [2026]. [Online PDF]. Available at:

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